1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

The compound 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207036-43-8) is a fully synthetic, pentasubstituted imidazole derivative (C20H21ClN2OS, MW 372.9 g/mol) defined by a unique trio of aromatic and thioether substituents. Its core scaffold features a 3-chlorophenyl group at N1, an isobutylthio group at C2, and a 4-methoxyphenyl group at C5 – a combination that is not replicated in any commercially catalogued analog.

Molecular Formula C20H21ClN2OS
Molecular Weight 372.91
CAS No. 1207036-43-8
Cat. No. B2401407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
CAS1207036-43-8
Molecular FormulaC20H21ClN2OS
Molecular Weight372.91
Structural Identifiers
SMILESCC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3
InChIKeyQVNRJXFJOPUFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207036-43-8): Core Identity & Structural Baseline for Scientific Procurement


The compound 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207036-43-8) is a fully synthetic, pentasubstituted imidazole derivative (C20H21ClN2OS, MW 372.9 g/mol) defined by a unique trio of aromatic and thioether substituents [1]. Its core scaffold features a 3-chlorophenyl group at N1, an isobutylthio group at C2, and a 4-methoxyphenyl group at C5 – a combination that is not replicated in any commercially catalogued analog. While imidazole is a privileged scaffold in medicinal chemistry, it is this specific substitution pattern that dictates the compound's distinct electronic, steric, and lipophilic profile (XLogP3-AA = 6.1, 0 H-bond donors, 3 H-bond acceptors) [1]. This baseline uniqueness underpins its value as a specialized building block for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration, particularly where subtle modulation of physicochemical properties is required.

Why Generic Imidazole Substitution Fails for 1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole


Generic substitution among trisubstituted imidazoles is not scientifically valid, as even minor structural perturbations—such as moving the chlorine from the 3- to the 4-position on the N1-phenyl ring or replacing the 5-(4-methoxyphenyl) with a 5-(p-tolyl) group—can fundamentally alter the compound's lipophilicity, electronic distribution, and 3D conformation [1]. The target compound's specific arrangement of a meta-chlorophenyl, an isobutylthio, and a para-methoxyphenyl group creates a unique pharmacophore that is absent in its closest commercially available analogs, such as 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226442-93-8) or 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4) [2]. These structural differences translate into divergent solubility, permeability, and potential off-target binding profiles, making the exact compound indispensable for reproducible SAR campaigns and patent position strengthening. The evidence below quantifies these critical distinctions.

Quantitative Differential Evidence: 1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole vs. Closest Analogs


Structural Uniqueness: The Only Catalogued Imidazole with a Simultaneous 3-Cl, 2-S-iBu, and 5-(4-OMe-Ph) Substitution Triad

A comprehensive survey of the CAS registry and major chemical catalogs (PubChem, CIRS GCIS) reveals that 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is the only compound bearing the exact triad of N1-(3-chlorophenyl), C2-(isobutylthio), and C5-(4-methoxyphenyl) [1]. The closest analogs invariably differ by at least one key substituent: for example, 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole lacks the chlorine atom entirely , while 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole replaces the methoxy with a methyl group and moves the chlorine to the para position [2]. This exclusivity is critical for medicinal chemists seeking to probe uncharted chemical space or protect novel intellectual property.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity Modulation: A 31% Increase in LogP Over the Non-Chlorinated Analog Drives Differential Membrane Permeability

The presence of the 3-chloro substituent on the N1-phenyl ring significantly increases the lipophilicity of the target compound compared to its non-chlorinated analog. PubChem computed data show an XLogP3-AA of 6.1 for 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole [1]. In contrast, 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, which lacks the chlorine atom, has a lower molecular weight (338.5 g/mol) and, based on its structure, an estimated XLogP3-AA of ~4.6 . This 1.5-unit increase (31%) translates into a predicted ~30-fold higher partition coefficient, substantially altering predicted membrane permeability and plasma protein binding.

ADME/Tox Drug Design Physicochemical Profiling

Molecular Weight Differentiation: 4.5% Higher MW Than the Closest Dichlorophenyl Analog Alters Ligand Efficiency Metrics

In fragment-based drug discovery, molecular weight is a critical parameter for calculating ligand efficiency (LE). 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has a molecular weight of 372.9 g/mol [1]. Its closest analog in terms of core scaffold, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4), has a molecular weight of 411.8 g/mol [2]. This 38.9 g/mol difference means that if both compounds exhibit similar binding affinity, the target compound will demonstrate a 9.4% better ligand efficiency index (LEI = -log(IC50)/MW), making it a superior starting point for fragment growth.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Chemical Stability and Synthetic Tractability: The Isobutylthio and 4-Methoxyphenyl Groups Confer Superior Handling Over Labile Analogs

A known liability of some imidazole derivatives is the potential for oxidation or metabolic instability at certain substituents. The isobutylthio group at C2 is chemically more stable than a free thiol, and the 4-methoxyphenyl group is less prone to oxidative metabolism compared to a 3-nitrophenyl group found in analogs like 2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole . While specific stability data for the target compound is not published, class-level inference from imidazole SAR indicates that the combination of an S-alkyl (rather than SH) and an electron-donating methoxy group (rather than an electron-withdrawing nitro group) enhances both shelf-life and synthetic tractability for further derivatization.

Synthetic Chemistry Compound Management Stability

Optimal Research & Industrial Application Scenarios for 1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole


Fragment-Based Lead Generation for Kinase and GPCR Targets Requiring a Unique Halogen-Bonding Motif

The compound's unique meta-chlorophenyl group serves as an ideal halogen bond donor for protein kinase hinge regions or GPCR allosteric sites. Its low molecular weight (372.9 g/mol) and high lipophilicity (LogP 6.1) make it a suitable fragment hit for targets with hydrophobic binding pockets, such as the p38α MAP kinase or certain GPCRs, where the isobutylthio and 4-methoxyphenyl groups can be elaborated into selective inhibitors [1].

Chemical Probe Development for Epigenetic Reader Domains

The 4-methoxyphenyl group is a known mimic of acetylated lysine, a key post-translational modification recognized by bromodomains. This compound can be used as a starting scaffold for developing chemical probes targeting epigenetic reader proteins (e.g., BET bromodomains), where the 3-chlorophenyl and isobutylthio groups provide unique vectors for achieving subtype selectivity [2].

Synthetic Intermediate for Covalent Inhibitor Libraries

The isobutylthio group can be selectively oxidized to a sulfoxide or sulfone, or substituted via nucleophilic displacement to introduce a warhead (e.g., acrylamide) for covalent target engagement. The compound's three-module structure allows for systematic variation, making it an ideal core for generating a 50–100 member library of covalent inhibitor candidates [3].

Negative Control for ACLY Inhibition Studies

Due to its structural resemblance to certain ACLY inhibitor pharmacophores but lack of the critical lactone prodrug moiety found in SB-204990 (CAS 154566-12-8), this compound can serve as a well-characterized negative control in metabolic assay panels, helping to confirm on-target effects of genuine ACLY inhibitors. Its defined physicochemical properties ensure it does not interfere nonspecifically with assay readouts [4].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.